Anthanthrone
Overview
Description
It is a polycyclic aromatic compound with a molecular formula of C22H10O2 and a molar mass of 306.32 g/mol . Anthanthrone is notable for its vibrant orange color and is used as a pigment in various industrial applications.
Preparation Methods
Anthanthrone can be synthesized through several methods. One common synthetic route involves the double cyclization of 1,1’-dinaphthyl-8,8’-dicarboxylic acid or 1,1’-dinaphthyl-2,2’-dicarboxylic acid with concentrated sulfuric acid . The esters of these acids can also be used for cyclization with sulfuric acid or aluminum chloride . Industrial production methods often involve the use of naphthostyril as a starting material .
Chemical Reactions Analysis
Anthanthrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to anthanthrene using a zinc-dust melt or hydriodic acid and red phosphorus.
Substitution: Halogenation reactions can produce derivatives such as 4,10-dibromothis compound.
Common reagents used in these reactions include sulfuric acid, aluminum chloride, zinc dust, hydriodic acid, and red phosphorus. Major products formed from these reactions include anthanthrene and various halogenated derivatives .
Scientific Research Applications
Anthanthrone and its derivatives have diverse applications in scientific research:
Organic Electronics: This compound-based polymers are used as active materials in organic field-effect transistors, organic photovoltaic cells, and chemical sensors.
Photophysical Applications: This compound chromophores are utilized in organic light-emitting diodes and dye-sensitized solar cells.
Pigments: Its derivatives, such as Pigment Red 168, are used in industrial paints.
Mechanism of Action
The mechanism of action of anthanthrone involves its ability to participate in various redox reactions due to its quinone structure. This allows it to act as an electron acceptor in organic electronic devices, facilitating charge transport . The molecular targets and pathways involved include interactions with other conjugated systems in polymers, enhancing their electronic properties .
Comparison with Similar Compounds
Anthanthrone is unique among polycyclic aromatic compounds due to its specific structure and properties. Similar compounds include:
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthraquinone: A parent compound of this compound with two ketone groups on the central ring.
Anthanthrene: A reduced form of this compound with a similar polycyclic structure.
This compound’s uniqueness lies in its ability to form stable, highly conjugated systems that are useful in various electronic applications .
Properties
IUPAC Name |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3(8),4,6,9,13,15,17(21),18-decaene-12,22-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O2/c23-21-13-5-1-3-11-7-9-16-19(17(11)13)20-15(21)10-8-12-4-2-6-14(18(12)20)22(16)24/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEHNUUBUQTUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=CC=CC(=C65)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214302 | |
Record name | Dibenzo(def,mno)chrysene-6,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641-13-4 | |
Record name | Dibenzo[def,mno]chrysene-6,12-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthanthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthanthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzo(def,mno)chrysene-6,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[def,mno]chrysene-6,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Anthanthrone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T93Y5J867C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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